Trimethylolpropane Tris(thioglycolate)

Description

The exact mass of the compound Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylolpropane Tris(thioglycolate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylolpropane Tris(thioglycolate) including the price, delivery time, and more detailed information at info@benchchem.com.

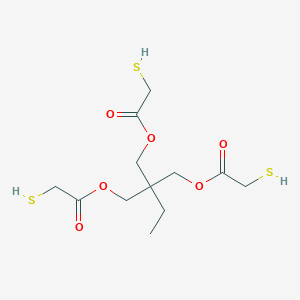

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis[(2-sulfanylacetyl)oxymethyl]butyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6S3/c1-2-12(6-16-9(13)3-19,7-17-10(14)4-20)8-18-11(15)5-21/h19-21H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBSGLXSREIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064988 | |

| Record name | Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10193-96-1 | |

| Record name | Trimethylolpropane tris(2-mercaptoacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(2-ethyl-2-(((2-mercaptoacetyl)oxy)methyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10193-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-[2-ethyl-2-[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Multifunctional Thiol Compounds in Advanced Polymer Chemistry

Multifunctional thiol compounds, those possessing two or more thiol (-SH) groups, are instrumental in modern polymer synthesis due to their versatile reactivity. The presence of multiple thiol groups on a single molecule, as seen in Trimethylolpropane (B17298) Tris(thioglycolate), allows for the formation of three-dimensional, cross-linked polymer networks. These networks are the foundation of thermosetting plastics, high-performance coatings, adhesives, and hydrogels.

The primary significance of multifunctional thiols lies in their participation in highly efficient "click" reactions, such as thiol-ene and thiol-epoxy polymerizations. nih.gov The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond (ene), is known for its rapid reaction rates, high yields, and insensitivity to oxygen, a common inhibitor of other polymerization reactions. radtech2020.com This makes them exceptionally suitable for applications like UV curing, where speed and efficiency are paramount. radtech2020.com Similarly, the thiol-epoxy reaction is a base-catalyzed nucleophilic addition that proceeds with high regioselectivity and conversion, enabling the creation of robust polymeric materials. nih.govacs.org

By acting as cross-linking agents, multifunctional thiols impart enhanced mechanical properties, such as improved strength, toughness, and thermal stability, to the resulting polymers. radtech2020.com The ability to precisely control the cross-link density by selecting thiols of varying functionality allows for the fine-tuning of material properties for specific applications, ranging from soft, biocompatible scaffolds for tissue engineering to rigid, durable industrial composites. nih.gov

Historical Development and Emerging Trends in Thiol Based Monomers

The study of radical reactions involving thiols dates back to the 1930s. radtech2020.com However, their widespread application in polymer science is a more recent development, driven by the demand for advanced materials with tailored properties. Early research focused on understanding the fundamental mechanisms of thiol reactions. Over time, the focus has shifted towards designing and synthesizing novel thiol monomers with specific functionalities to meet the demands of sophisticated applications.

An important trend in the development of thiol monomers has been the mitigation of their characteristic strong odor and the improvement of their storage stability, or "pot life," when mixed with other reactants. radtech2020.com One approach to this has been the development of multifunctional secondary thiols, which exhibit reduced odor and slower reaction rates compared to their primary thiol counterparts, offering better process control. radtech2020.comacs.org

Furthermore, the principles of green chemistry have spurred research into bio-based thiol monomers. biointerfaceresearch.com Scientists are exploring the use of renewable resources, such as plant-based terpenes, to synthesize new thiol compounds, reducing the reliance on petrochemical feedstocks. calpaclab.com

The most significant emerging trend is the expanding use of thiol-based monomers in the field of "click chemistry." This concept emphasizes reactions that are highly efficient, produce minimal byproducts, and are easy to perform. Thiol-ene and thiol-yne reactions are prime examples of click chemistry, enabling the construction of complex and well-defined polymer architectures, such as dendrimers, hyperbranched polymers, and functional polymer networks for biomedical applications like drug delivery and regenerative medicine. nih.govresearchgate.net

Scope of Research on Trimethylolpropane Tris Thioglycolate in Macromolecular Engineering

Established Synthetic Routes for Trimethylolpropane Tris(thioglycolate)

The primary and most established method for synthesizing Trimethylolpropane Tris(thioglycolate) is the direct esterification of trimethylolpropane (TMP) with thioglycolic acid. This process involves the reaction of the three hydroxyl groups of TMP with the carboxylic acid group of thioglycolic acid to form three ester linkages, with water as a byproduct.

Esterification Reactions and Optimizations

The synthesis of polyol esters, such as Trimethylolpropane Tris(thioglycolate), is typically achieved through acid-catalyzed esterification. Studies on analogous esterification reactions using trimethylolpropane and various carboxylic acids provide a framework for understanding this process. academie-sciences.friscre28.orgbiointerfaceresearch.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of trimethylolpropane. academie-sciences.fr

Key parameters that are optimized to drive the reaction towards completion and maximize yield include temperature, catalyst concentration, and the molar ratio of reactants.

Catalysts: Strong acid catalysts are essential. P-toluenesulfonic acid (p-TSA) and sulfuric acid are commonly used. biointerfaceresearch.comresearchgate.net For instance, in the synthesis of a similar compound, trimethylolpropane tris(3-mercaptopropionate), p-TSA is a frequently cited catalyst. researchgate.netgoogle.com Metal oxides like stannous oxide or ferric oxide have also been explored as catalysts in the synthesis of other TMP esters, typically requiring higher reaction temperatures. google.com

Temperature and Water Removal: Reaction temperatures can range from 80°C to 160°C. academie-sciences.frgoogle.com A critical aspect of optimization is the continuous removal of water formed during the reaction. This is typically accomplished by azeotropic distillation, where a solvent such as toluene (B28343) or cyclohexane (B81311) is added to the reaction mixture. biointerfaceresearch.comgoogle.com The solvent forms an azeotrope with water, which is distilled off, effectively shifting the reaction equilibrium towards the product side. For example, a synthesis of an analogous thiol ester maintains an internal temperature of 78-79°C to facilitate the azeotropic removal of water with cyclohexane. google.com

Molar Ratio: A slight excess of the carboxylic acid (e.g., thioglycolic acid) is often used to ensure complete esterification of all three hydroxyl groups on the trimethylolpropane molecule. iscre28.org

High-Yield Synthesis Strategies

Achieving a high yield of Trimethylolpropane Tris(thioglycolate) involves careful control over the optimized parameters mentioned above. A high-yield strategy focuses on driving the esterification to completion while minimizing side reactions.

One significant side reaction in the synthesis of mercaptoesters is the formation of thioester-based byproducts. nih.gov The optimization of catalyst concentration is crucial; while a higher concentration can speed up the reaction, it can also increase the rate of side-product formation. nih.gov Therefore, finding the optimal catalyst loading is a key aspect of a high-yield strategy.

A typical high-yield laboratory or industrial synthesis involves:

Charging a reactor with trimethylolpropane, a slight molar excess of thioglycolic acid, a suitable solvent like cyclohexane, and an optimized amount of an acid catalyst like p-TSA. google.com

Heating the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol groups.

Maintaining the reaction at reflux (e.g., 75-85°C) for a period of 1.5 to 5 hours, while continuously removing the water-solvent azeotrope using a Dean-Stark apparatus. biointerfaceresearch.comgoogle.com

After the reaction is complete, the crude product is cooled and subjected to a purification process. This typically involves neutralizing the acid catalyst with a base wash (e.g., sodium bicarbonate solution), followed by washing with brine to remove water-soluble impurities. academie-sciences.fr

Finally, the solvent is removed under reduced pressure, and the product may be further purified by vacuum distillation to yield the final, clear liquid product. google.com

Following such procedures, yields for analogous TMP esters have been reported to be as high as 96-98%. academie-sciences.frbiointerfaceresearch.com

Production and Purity Considerations in Research Synthesis

In a research context, the production of Trimethylolpropane Tris(thioglycolate) requires careful attention to purity to ensure the reliability of subsequent applications, such as in polymerization reactions. Commercially available research-grade products often have purities specified, for example, as greater than 90% or a minimum of 80% as determined by gas chromatography (GC).

The purity of the synthesized product is influenced by the presence of unreacted starting materials, partially esterified intermediates (mono- and di-substituted esters), and byproducts from side reactions. Characterization and purity assessment are typically performed using a combination of analytical techniques:

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the desired product from impurities. nih.govresearchgate.net

Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) is used to confirm the structure by identifying key functional groups, such as the disappearance of the broad hydroxyl (-OH) peak from TMP and the appearance of the characteristic ester carbonyl (C=O) peak. The presence of the thiol (-SH) group can also be confirmed. biointerfaceresearch.comwestmont.edu Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation and can be used for purity assessment by comparing the integration of peaks corresponding to the product and known impurities. biointerfaceresearch.comresearchgate.net

Obtaining a high-purity product often requires a multi-step purification process involving neutralization washes, solvent extraction, and, crucially, vacuum distillation to separate the final tri-ester from less volatile starting materials and intermediates. google.com

Retrosynthetic Analysis of Thiol Precursors for Bio-based Monomers

Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to identify potential starting materials or precursors. Applying this to the development of bio-based monomers analogous to Trimethylolpropane Tris(thioglycolate) involves replacing the petroleum-derived building blocks with renewable ones.

The target molecule can be disconnected at the ester bonds, leading to a polyol and a thiol-containing carboxylic acid.

Bio-based Polyol Precursors: The core polyol, trimethylolpropane, is petroleum-derived. A retrosynthetic approach for a bio-based alternative would start with a renewable polyol. A prominent candidate is isosorbide , which is derived from the dehydration of sorbitol, a sugar alcohol produced from glucose. Another platform chemical, levoglucosan (B13493) , is obtained from the pyrolysis of cellulosic biomass and contains three hydroxyl groups that can be synthetically modified. rsc.orgrsc.org

Bio-based Thiol Precursors: The thioglycolic acid precursor also has petrochemical origins. Developing bio-based thiol precursors is an active area of research. One strategy involves the modification of other bio-derived molecules. For example, 3-mercaptopropionic acid , an analogue of thioglycolic acid, can be synthesized via the addition of a sulfur source to bio-based acrylic acid. Yeast and other microorganisms are known to produce various sulfur-containing compounds, and metabolic engineering holds potential for the production of specific thiol precursors from simple carbon sources. lallemandbrewing.com Terpenes, naturally occurring hydrocarbons from plants, can also be converted into terpene thiols through reactions with hydrogen sulfide (B99878) or other sulfur reagents, providing another route to renewable thiol monomers. mdpi.comresearchgate.net

This analysis suggests that a fully bio-based analogue could be synthesized, for instance, by the esterification of levoglucosan with a terpene-derived mercaptocarboxylic acid, creating a sustainable alternative for applications like thiol-ene polymer networks. rsc.orgresearchgate.net

Analogous Thiol Monomer Synthesis and Comparison

A close and commercially significant analogue to Trimethylolpropane Tris(thioglycolate) is Trimethylolpropane Tris(3-mercaptopropionate) (TMPMP). Its synthesis is well-documented and provides an excellent point of comparison.

The synthesis of TMPMP is achieved through the direct esterification of trimethylolpropane (TMP) with 3-mercaptopropionic acid (3-MPA). researchgate.net The reaction conditions are very similar to those used for the thioglycolate ester. A detailed method involves reacting TMP and 3-MPA in cyclohexane with p-toluenesulfonic acid as a catalyst at a temperature of 75-85°C for approximately 2-2.5 hours under an inert atmosphere. google.com The water produced is removed azeotropically to drive the reaction to completion.

The primary difference between the synthesis of Trimethylolpropane Tris(thioglycolate) and TMPMP lies in the carboxylic acid used: thioglycolic acid versus 3-mercaptopropionic acid. This difference in precursor structure—the presence of an additional methylene (B1212753) group in 3-MPA—can influence the physical and chemical properties of the final monomer, such as its viscosity, reactivity, and the flexibility of the resulting polymer chains.

Other analogous thiol monomers are being developed from renewable resources. For example, furan (B31954) derivatives obtained from hemicellulose can be functionalized and reacted with commercial thiols to create bio-based thermosets. polito.it Similarly, terpenes like limonene (B3431351) can be reacted with thiols to create functional renewable monomers. researchgate.net These syntheses often utilize thiol-ene "click" chemistry, which is a different synthetic approach from the esterification discussed here but results in monomers that serve similar purposes in polymer science. westmont.eduresearchgate.net

Below is a data table comparing the synthesis parameters for Trimethylolpropane Tris(thioglycolate) and its close analogue, TMPMP, based on established esterification methods.

Table of Compound Names

Thiol-Ene "Click" Chemistry Mediated by Trimethylolpropane Tris(thioglycolate)

The thiol-ene reaction, a type of hydrothiolation of an alkene, is a prominent example of "click" chemistry, characterized by high yields, stereoselectivity, and rapid reaction rates. wikipedia.org This reaction can proceed via two main pathways: free-radical addition and nucleophile-catalyzed Michael addition, both resulting in an anti-Markovnikov addition product. wikipedia.org

Free Radical-Mediated Thiol-Ene Reactions

Free radical-mediated thiol-ene reactions are a cornerstone of photopolymerization, offering rapid and quantitative conversion under ambient conditions. wikipedia.org This process is particularly useful for creating uniform polymer networks. wikipedia.org The reaction is initiated by the formation of a thiyl radical, which can be generated by light, heat, or radical initiators. wikipedia.org

The free-radical thiol-ene reaction proceeds through a step-growth mechanism involving a sequence of propagation and chain-transfer steps. wikipedia.orgresearchgate.net

Mechanism of Free Radical Thiol-Ene Reaction wikipedia.orgchem-station.com

| Step | Description |

| Initiation | A thiyl radical (RS•) is formed from the thiol (RSH) by a radical initiator. |

| Propagation | The thiyl radical adds to an alkene (ene) to form a carbon-centered radical. |

| Chain Transfer | The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then participate in another propagation step. |

In systems containing Trimethylolpropane Tris(thioglycolate) and a vinyl acrylate (B77674), two simultaneous free-radical polymerization processes can occur: acrylate homopolymerization and thiol/vinyl ester copolymerization. researchgate.net The addition of the multifunctional thiol significantly enhances the conversion of the vinyl double bonds due to the preferential addition of the thiyl radical to the vinyl group. researchgate.net

The kinetics of photoinitiated thiol-ene polymerization are significantly influenced by the photoinitiator system and the parameters of UV irradiation.

The choice and concentration of the photoinitiator are critical for controlling the polymerization process. nih.gov Photoinitiators generate the initial radicals upon exposure to light, and their efficiency can be discussed based on the free energy change for electron transfer. nih.gov

Photoinitiator Concentration: The rate of polymerization generally increases with photoinitiator concentration up to an optimal point, after which it may decrease due to the "inner filter effect," where excessive initiator absorbs too much light at the surface, hindering curing in the bulk of the material. nih.govdiva-portal.org For instance, in trimethylolpropane triacrylate (TMPTA) polymerization, the highest rate was achieved at a specific initiator concentration, with higher concentrations leading to a decrease in the rate. nih.gov

Type of Photoinitiator: Different photoinitiators exhibit varying efficiencies and absorption spectra. mdpi.comresearchgate.net For example, acylphosphine oxides (APOs) have been shown to lead to higher reaction rates and initiation efficiency compared to α-hydroxyalkylphenones (HPs) in certain acrylate systems. nih.gov The use of multiple photoinitiators can sometimes slow down the polymerization process, which can be beneficial in reducing stress development in the resulting polymer. mdpi.com For instance, systems with both camphorquinone (B77051) (CQ) and Lucirin TPO have shown delayed polymerization. mdpi.com

Table of Common Photoinitiators and Their Properties

| Photoinitiator | Type | Key Characteristics |

| Camphorquinone (CQ) | Type II | Commonly used in dental composites, requires a co-initiator. mdpi.com |

| Lucirin TPO | Type I (Acylphosphine Oxide) | Colorless, produces two free radicals via alpha-cleavage, leading to immediate polymerization. mdpi.com |

| Ivocerin | Germanium derivative | Absorption range of 370-460 nm, forms at least two radicals. mdpi.com |

| Omnirad 819 / TPO | Acylphosphine Oxide (APO) | High reaction rate and initiation efficiency. nih.gov |

| Irgacure 184 | α-Hydroxyalkylphenone (HP) | A common photoinitiator used in UV curing. researchgate.net |

UV irradiation parameters, such as light intensity and exposure time, are crucial in controlling the photopolymerization process.

Light Intensity: The rate of photoinitiator decomposition, and thus the rate of polymerization, is strongly dependent on the light intensity. nih.gov Higher light intensity generally leads to a faster polymerization rate.

Exposure Time and Dose: The duration of UV exposure directly impacts the extent of polymerization and the final properties of the cured material. researchgate.net Prolonged exposure can lead to increased crosslinking but may also cause material degradation, such as increased brittleness or surface cracking. researchgate.netnih.gov The depth of cure is also affected, as the surface layer can polymerize rapidly and block light from penetrating deeper into the sample. diva-portal.org

Wavelength: The emitted wavelengths from the UV source must overlap with the absorbance spectrum of the photoinitiator to efficiently initiate polymerization. diva-portal.org

Photoinitiated Thiol-Ene Polymerization Kinetics

Nucleophile-Catalyzed Thiol-Michael Addition Reactions

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate. nih.govnsf.gov This reaction can be catalyzed by either a base or a nucleophile. nsf.gov

In the base-catalyzed mechanism, a base abstracts a proton from the thiol to generate a thiolate anion, which then acts as the nucleophile. nsf.gov In the nucleophile-initiated mechanism, the nucleophile first adds to the alkene, generating an enolate that then deprotonates a thiol to form the reactive thiolate anion. nsf.govmdpi.com Nucleophile-initiated reactions generally proceed faster and require lower catalyst loadings than base-catalyzed ones. mdpi.com

For instance, the polymerization of trimethylolpropane ethoxylate triacrylate (TMPeTA) with trimethylolpropane tris(3-mercaptopropionate) can be catalyzed by an amine like diethylamine (B46881) (DEA). nih.gov The reaction begins with the formation of a tertiary amine catalyst, which then deprotonates the thiol, initiating the polymerization. nih.gov The resulting thiolate anion adds to the acrylate's double bond, leading to a crosslinked polymer network. nih.gov

The choice of catalyst significantly affects the initiation mechanism. Tertiary phosphines tend to promote nucleophilic initiation, while tertiary amines favor base catalysis. researchgate.net Primary and secondary amines can participate in both initiation pathways. researchgate.net The reaction is governed by an anionic cycle where the addition of the thiolate to the ene is followed by a rate-determining proton transfer from another thiol molecule. researchgate.net

Cross-linking Mechanisms Involving Thioglycolate Functionality

The presence of three thioglycolate functional groups allows Trimethylolpropane Tris(thioglycolate) to act as a trifunctional cross-linker, enabling the formation of three-dimensional polymer networks. chemicalbook.com This cross-linking is fundamental to creating materials with robust mechanical properties and thermal stability.

When Trimethylolpropane Tris(thioglycolate) is reacted with multifunctional co-monomers (e.g., di- or tri-acrylates), a densely cross-linked network is formed. The reaction proceeds via the mechanisms described previously, such as the Thiol-Michael addition. For example, reacting Trimethylolpropane Tris(3-mercaptopropionate), a closely related trifunctional thiol, with an excess of trimethylolpropane triacrylate using an amine catalyst results in the formation of a rubbery gel. digitellinc.com The resulting network properties, such as modulus and cross-link density, are directly influenced by the polymer concentration. nih.gov These chemically cross-linked networks are formed through the creation of permanent covalent bonds between the polymer chains. researchgate.net

Thiol-ene polymerization is another powerful strategy for network formation that proceeds via a step-growth mechanism. nih.govresearchgate.net This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'), such as a vinyl ether or norbornene. researchgate.netresearchgate.netnih.gov Unlike chain-growth polymerization, step-growth results in a more uniform network structure, delayed gelation, and reduced shrinkage stress. nih.govresearchgate.net

The mechanism consists of a sequential propagation and chain transfer process. researchgate.net An initiator generates a radical, which can then either react with the 'ene' or abstract a hydrogen from the thiol to form a thiyl radical (RS•). This thiyl radical then adds to an 'ene' functional group, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule in a chain-transfer step, regenerating the thiyl radical and forming the final thioether linkage. researchgate.net The chain-transfer step is often the rate-limiting step in this sequence. researchgate.net This step-growth nature allows for high functional group conversion and the formation of homogenous networks. nih.gov

"One-shot" or "one-pot" strategies aim to simplify the synthesis of complex polymer networks by combining all reactants at the outset. In the context of Trimethylolpropane Tris(thioglycolate), this can be achieved by combining it with monomers that undergo different polymerization mechanisms simultaneously or sequentially.

One such strategy involves a dual-cure system. For example, a rubbery network can first be formed by reacting Trimethylolpropane Tris(3-mercaptopropionate) with an excess of a triacrylate monomer via a base-catalyzed Thiol-Michael addition. digitellinc.com The remaining unreacted acrylate groups can then be subsequently polymerized through a free-radical process, initiated by the thermal decomposition of a radical initiator like Luperox 231. digitellinc.com This creates an interpenetrating network structure within the initial gel. digitellinc.com Another approach, termed one-shot/two-step radical polymerization, involves using monomers with significantly different reactivities that polymerize sequentially under the same radical conditions, which can be used to create double-network-like hydrogels. researchgate.net

Dual Cure Polymerization Systems

Dual-cure polymerization systems utilize two distinct curing mechanisms to achieve a complete and controlled polymerization process. These systems are advantageous as they can combine the benefits of different curing methods, such as the speed of photopolymerization and the thoroughness of thermal curing, which ensures polymerization in areas inaccessible to light. frontiersin.org Trimethylolpropane Tris(thioglycolate), with its three reactive thiol groups, is a key component in several dual-cure formulations, particularly those involving thiol-ene and thiol-epoxy reactions. researchgate.netresearchgate.net

The process often occurs in two sequential stages. The first stage typically involves a rapid, UV-initiated reaction. In a thiol-ene system, a photoinitiator generates radicals upon UV exposure, which then abstract a hydrogen atom from the thiol (-SH) groups of Trimethylolpropane Tris(thioglycolate) to form thiyl radicals. These thiyl radicals subsequently react with 'ene' functional groups (carbon-carbon double bonds) in a step-growth mechanism. researchgate.netnih.gov This initial cure step forms a partially polymerized, stable network, often referred to as a 'green state'. researchgate.net

The second curing stage is typically initiated by thermal energy. researchgate.net In a system containing epoxy groups, the remaining unreacted thiol groups can then undergo a base-catalyzed addition reaction with the epoxy rings. researchgate.net This thermal cure completes the polymerization, enhances crosslink density, and solidifies the final properties of the thermoset. researchgate.net This sequential approach allows for precise control over the material's properties, enabling complex part assembly or coating applications where an initial, rapid setting is followed by a final, complete cure. researchgate.netnih.gov

Chain Transfer Processes in Radical Polymerization

Chain transfer is a critical process in radical polymerization that controls the molecular weight and structure of the resulting polymer. It involves the termination of a growing polymer chain and the simultaneous initiation of a new one through the transfer of an atom (typically hydrogen) from a chain transfer agent (CTA). utexas.edu

Role of Trimethylolpropane Tris(thioglycolate) as a Chain Transfer Agent

Trimethylolpropane Tris(thioglycolate) is recognized as a highly effective chain transfer agent in radical polymerization. chemicalbook.comchemicalbook.comchemdad.com Its efficacy stems from the relatively weak sulfur-hydrogen (S-H) bond in its three thioglycolate groups. radtech2020.com During polymerization, a growing polymer radical can easily abstract the hydrogen atom from one of the thiol groups. This terminates the polymer chain, controlling its final molecular weight, and creates a new thiyl radical on the Trimethylolpropane Tris(thioglycolate) molecule.

This newly formed thiyl radical can then initiate a new polymer chain by reacting with a monomer unit. Because Trimethylolpropane Tris(thioglycolate) possesses three such functional groups, it can participate in multiple chain transfer events. The use of such mercaptoester-type CTAs is known to be particularly effective due to the electronic influence of the adjacent carbonyl group, which further weakens the S-H bond. radtech2020.com A significant advantage of using thiol-based CTAs like this is their ability to mitigate oxygen inhibition, a common issue in free-radical polymerizations, by reacting with and consuming inactive peroxy radicals. radtech2020.com

Determination of Chain Transfer Constants

The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_tr). This constant is defined as the ratio of the rate constant for the chain transfer reaction (k_tr) to the rate constant for the chain propagation reaction (k_p). utexas.edu

C_tr = k_tr / k_p

A higher C_tr value indicates a more efficient chain transfer agent. The classic method for determining this constant is the Mayo equation, which relates the degree of polymerization (DP) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]). utexas.edu

1/DP_n = 1/DP_0 + C_tr * ([S] / [M])

Where DP_n is the degree of polymerization with the transfer agent, and DP_0 is the degree of polymerization without it. For highly efficient CTAs like many thiols, where C_tr can be significantly greater than 1, modified analytical methods may be required for accurate determination. rsc.org

| Chain Transfer Agent | Transfer Constant (C_tr) in MMA Polymerization |

| Benzenethiol | 2.7 |

| 1-Dodecanethiol | 0.67 |

| 1-Butanethiol | 0.67 |

| 2-Mercaptoethanol | 0.50 |

| Thioglycolic Acid | 0.25 |

| (Data sourced from various studies and compiled for illustrative purposes) |

Application in Star-Shaped Macromolecule Synthesis

The trifunctional nature of Trimethylolpropane Tris(thioglycolate) makes it an ideal candidate for use as a central core in the synthesis of star-shaped macromolecules. researchgate.net Star polymers consist of multiple linear polymer chains, or "arms," linked to a central core. researchgate.net

The "core-first" synthesis approach is commonly employed, where the polymer arms are grown outwards from a multifunctional initiator or chain transfer agent. researchgate.net In this context, Trimethylolpropane Tris(thioglycolate) serves as the core. Using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, polymer arms can be grown from each of the three thiol functional groups. researchgate.net The process results in a well-defined star-shaped polymer with three arms emanating from the central Trimethylolpropane-based core. This architecture imparts unique rheological and physical properties compared to linear polymers of the same molecular weight, such as lower viscosity and different self-assembly behaviors.

Advanced Materials Fabrication and Engineering

Design and Synthesis of Thiol-Ene Polymer Networks

Thiol-ene polymerization is a "click" chemistry reaction known for its high efficiency and specificity, which allows for the creation of uniform polymer networks. nist.gov This process can be initiated by UV radiation or heat. researchgate.net The resulting polymer networks have a range of applications, including the development of sustainable materials for 3D printing and advanced coatings. researchgate.netrsc.org

Network Architecture Control through Monomer Stoichiometry and Functionality

The architecture of thiol-ene polymer networks can be precisely controlled by adjusting the stoichiometry and functionality of the monomers. rsc.org The ratio of thiol to ene functional groups significantly impacts the mechanical properties of the resulting polymer. ucsb.edu For instance, in networks synthesized from poly[(3-mercaptopropyl)methylsiloxane] (PMMS) and crosslinking agents like 2,4,6-Triallyloxy-1,3,5-triazine (TAC) and ethoxylated(2) Bisphenol-A Dimethacrylate (BPADMA), varying the crosslinker-to-thiol ratio from 0.25 to 1.5 can lead to a nearly five-fold change in stiffness. ucsb.edu

The functionality of both the thiol and ene monomers also plays a crucial role. Studies have shown that using thiols with different functionalities (e.g., difunctional, trifunctional like trimethylolpropane (B17298) tris(3-mercaptopropionate), and tetrafunctional) in combination with various ene monomers allows for the tuning of network properties. rsc.orgrsc.org For example, the Young's modulus and glass transition temperature of networks based on triallyl levoglucosan (B13493) can be tuned over a wide range by changing the thiol crosslinker type and stoichiometric ratio. rsc.org

Table 1: Effect of Thiol-Ene Stoichiometry on Mechanical Properties This table is interactive. You can sort and filter the data.

{ "columns": [ { "header": "Thiol-Ene System", "accessor": "thiolEneSystem" }, { "header": "Crosslinker-to-Thiol Ratio", "accessor": "crosslinkerToThiolRatio" }, { "header": "Resulting Change in Stiffness", "accessor": "resultingChangeInStiffness" }, { "header": "Reference", "accessor": "reference" } ], "rows": [ { "thiolEneSystem": "PMMS with TAC and BPADMA", "crosslinkerToThiolRatio": "0.25 to 1.5", "resultingChangeInStiffness": "Nearly five-fold change", "reference": " ucsb.edu" }, { "thiolEneSystem": "Triallyl levoglucosan with various thiols", "crosslinkerToThiolRatio": "Varied", "resultingChangeInStiffness": "Young's modulus tunable from 3.3 MPa to 14.5 MPa", "reference": " rsc.org" } ] }

Tailoring Crosslinking Density in Polymer Systems

The crosslinking density of polymer networks is a critical parameter that dictates their mechanical and thermal properties. In thiol-ene systems, crosslinking density can be tailored by manipulating the monomer structure and reaction conditions. rsc.org The use of multifunctional monomers like trimethylolpropane tris(thioglycolate) directly influences the number of crosslinks formed within the polymer network. rsc.org

The choice of the 'ene' comonomer also provides a handle to control crosslinking. For example, the reaction kinetics and network architecture can be controlled by using maleate (B1232345) and fumarate-derived monomers, which have different reactivities. rsc.org This allows for the creation of networks with varying crosslinking densities by controlling the photo-dose during polymerization. rsc.org The crosslink density, in turn, affects properties such as the rubbery plateau modulus and the average molecular weight between crosslinking points. rsc.org

Solvent-Free Photopolymerizable Formulations

Solvent-free photopolymerizable formulations offer environmental and practical advantages. Trimethylolpropane tris(thioglycolate) can be used in such systems. mdpi.com For instance, it is a component in the synthesis of polyalcohol acrylates through solvent-free esterification, a process with potential for industrial applications. mdpi.com

These formulations are often used to create densely crosslinked polymer networks. For example, semi-interpenetrating polymer networks (semi-IPNs) have been synthesized by photopolymerizing a melt of poly(ethylene glycol) (PEG) in neat trimethylolpropane triacrylate (TMPTA). nih.gov Such solvent-free systems are valuable for applications where the presence of a solvent is undesirable, such as in certain coatings and adhesives. mdpi.comnih.gov

Hydrogel Development and Functionalization

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Thiol-ene click chemistry is a popular method for synthesizing hydrogels due to its rapid reaction rate and efficiency under mild, aqueous conditions. nih.govnih.gov

Thiol-Ene Click Hydrogel Synthesis for Advanced Applications

Thiol-ene click hydrogels have shown great promise in various advanced applications, particularly in the biomedical field for therapeutic delivery. nih.govnih.gov These hydrogels can be designed to be injectable and form in situ, allowing for localized drug delivery. mdpi.comresearchgate.net

One notable system involves the use of ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP), a derivative of trimethylolpropane tris(thioglycolate), and poly(ethylene glycol) diacrylate (PEGDA). mdpi.comresearchgate.net These hydrogels exhibit non-swelling behavior and offer tunable drug release properties. mdpi.comresearchgate.net By optimizing the synthesis procedure, researchers have been able to produce ETTMP-PEGDA hydrogels with a wide range of polymer concentrations and moduli, overcoming previous limitations such as poor ETTMP solubility and slow, irreproducible gelation times. mdpi.comresearchgate.net

Table 2: Properties of ETTMP-PEGDA Hydrogels This table is interactive. You can sort and filter the data.

{ "columns": [ { "header": "Property", "accessor": "property" }, { "header": "Range of Values", "accessor": "rangeOfValues" }, { "header": "Reference", "accessor": "reference" } ], "rows": [ { "property": "Polymer Concentration", "rangeOfValues": "15 to 90 wt%", "reference": " mdpi.comresearchgate.net" }, { "property": "Gelation Time", "rangeOfValues": "Less than 2 minutes", "reference": " mdpi.comresearchgate.net" }, { "property": "Moduli", "rangeOfValues": "3.5 to 190 kPa", "reference": " mdpi.comresearchgate.net" } ] }

Strategies for Modulating Gelation Kinetics and Reproducibility

Controlling the gelation kinetics and ensuring the reproducibility of hydrogel synthesis are crucial for their practical application. mdpi.comresearchgate.net Several factors can influence the gelation process in thiol-ene systems.

For base-catalyzed ETTMP-PEGDA hydrogels, the pH of the buffer solution and the polymer concentration are key parameters. mdpi.com Higher pH and higher polymer concentrations lead to faster gelation times. mdpi.com For instance, at a physiologically relevant pH of 7.4, rapid gelation times of 2 to 3 minutes can be achieved. mdpi.com

Reproducibility can be affected by impurities in the monomers. Research has shown that residual mercaptopropionic acid in ETTMP and the height of the alumina (B75360) purification column used for its purification can significantly impact gelation time. mdpi.com By carefully controlling these factors and premixing the ETTMP and PEGDA monomers to overcome solubility issues, a reliable and reproducible synthesis procedure has been developed. mdpi.com

Incorporation of Biomolecules and Controlled Release Studies (In Vitro)

The development of materials for biomedical applications often requires the ability to incorporate therapeutic biomolecules and control their release over time. While direct research on the incorporation of biomolecules into matrices made solely from Trimethylolpropane Tris(thioglycolate) is not extensively detailed in the provided search results, the principles of controlled release from polymer matrices are well-established. In vitro release studies are crucial for evaluating the potential of a material for drug delivery applications. These studies typically involve placing the biomolecule-loaded material in a release medium that simulates physiological conditions and monitoring the concentration of the released biomolecule over time.

The release of a drug from a polymer matrix can be governed by several mechanisms, including diffusion, polymer erosion, and swelling. bohrium.com For instance, studies on poly(lactic-co-glycolic) acid (PLGA) microspheres have shown that the release of an encapsulated drug, such as triamcinolone (B434) acetonide, can be controlled by polymer erosion, where the degradation of the polymer matrix leads to drug release. bohrium.comresearchgate.net The conditions of the in vitro release medium, such as pH and the presence of plasticizers, can significantly influence the release rate and mechanism. bohrium.com For example, a lower pH can accelerate the hydrolysis of the polymer, leading to faster drug release. bohrium.com Similarly, the use of a flow-through cell apparatus can provide a more dynamic and potentially more physiologically relevant in vitro release testing environment compared to static methods. researchgate.net

While the specific interactions and release kinetics of biomolecules from a Trimethylolpropane Tris(thioglycolate)-based matrix would require dedicated experimental investigation, the established methodologies for in vitro release studies provide a clear framework for such evaluations. These studies are essential for understanding how the chemical and physical properties of the polymer network, formed using Trimethylolpropane Tris(thioglycolate) as a crosslinker, would influence the release profile of an incorporated biomolecule.

Design of Porous Hybrid Monolithic Materials

Porous monolithic materials are of significant interest for applications such as chromatography, catalysis, and tissue engineering due to their interconnected pore structures and high surface areas. researchgate.netrsc.org Trimethylolpropane Tris(thioglycolate) has been successfully utilized as a crosslinker in the fabrication of porous hybrid monolithic materials.

A facile approach for creating these materials involves the thiol-methacrylate Michael addition click reaction. researchgate.net In one study, hybrid monoliths were prepared by reacting a methacrylate-functionalized polyhedral oligomeric silsesquioxane (POSS-MA) with various multi-thiol crosslinkers, including Trimethylolpropane Tris(thioglycolate) (referred to as TPTM in the study). researchgate.net The polymerization was carried out in the presence of porogenic solvents (n-propanol and PEG 200) and a catalyst. researchgate.net The resulting monoliths exhibited high thermal and chemical stability. researchgate.net

The monolith prepared using Trimethylolpropane Tris(thioglycolate) (monolith POSS-TPTM) demonstrated high column efficiency in capillary liquid chromatography, reaching approximately 195,000 N/m for butylbenzene (B1677000) in reversed-phase mode. researchgate.net This highlights the excellent separation capabilities of these thiol-methacrylate-based hybrid monoliths for various compounds, including polycyclic aromatic hydrocarbons, phenols, and anilines. researchgate.net

The properties of these porous materials, such as pore structure, are influenced by various factors during synthesis, including the choice of monomers, cross-linkers, porogens, and polymerization technique. researchgate.net The ability to create ordered macroporous structures can be achieved by using templates like silica (B1680970) colloidal crystals. researchgate.net The design of such materials with hierarchical porosity, containing pores of different sizes, is a key area of research for advanced applications. rsc.orgabo.fi

Application in Additive Manufacturing and 3D Printing

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. mdpi.com Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), are widely used and rely on photopolymerizable resins that solidify upon exposure to light. nih.govucl.ac.ukresearchgate.netutexas.edu Trimethylolpropane Tris(thioglycolate) and its derivatives play a crucial role in the formulation of these resins.

Photopolymerizable Resins for Stereolithography (SLA) and Digital Light Processing (DLP)

Thiol-ene and thiol-acrylate chemistries are particularly advantageous for photopolymerization in 3D printing. These "click" reactions are known for their high efficiency, rapid reaction rates, and lack of inhibition by oxygen, which can be a significant issue in other free-radical polymerization systems. ucl.ac.ukwikipedia.org This allows for the formation of homogeneous and uniformly cured polymer networks, which is critical for the structural integrity of the printed object. ucl.ac.ukwikipedia.org

Resins for SLA and DLP typically consist of monomers, crosslinkers, a photoinitiator, and a light absorber. researchgate.netutexas.edu Trimethylolpropane Tris(thioglycolate) can act as a multifunctional thiol crosslinker in these formulations. When combined with multifunctional "ene" or acrylate (B77674) monomers, it forms a highly cross-linked network upon UV irradiation. wikipedia.org For instance, dynamic thiol-acrylate resins have been developed for DLP 3D printing, enabling the fabrication of objects with fine features. nih.govrsc.org These dynamic networks, which can undergo bond exchange at elevated temperatures, also offer possibilities for creating repairable and reusable 3D printed materials. nih.gov

The composition of the resin, including the type and ratio of monomers and crosslinkers, significantly impacts the properties of the final printed part, such as its mechanical strength, flexibility, and resolution. mdpi.comnih.gov For example, research on SLA resins has investigated various formulations to achieve desired characteristics like transparency, low viscosity, good mechanical strength, and low shrinkage. nih.gov

Influence of Fillers on Photopolymerization and Network Properties

To enhance the properties of photopolymerizable resins and the resulting 3D printed parts, fillers are often incorporated. These fillers can improve mechanical properties, add functionality, or modify the rheology of the resin for better printability.

In the context of thiol-ene based resins for extrusion-based 3D printing, fumed silica has been used as a rheology control additive. rsc.org The addition of fumed silica to a resin formulation containing triallyl levoglucosan and a polythiol created a yield-stress material with suitable stability for direct ink write (DIW) 3D printing. rsc.org This allowed for the creation of 3D printed parts with excellent fidelity. rsc.org

Specialty Polymer Systems

Trimethylolpropane Tris(thioglycolate) is a key component in the synthesis of specialty polymer systems, particularly through the versatile thiol-ene "click" chemistry. rsc.orgyoutube.com This reaction allows for the efficient and controlled synthesis of polymers with tailored properties.

Polyols Synthesis via Thiol-Ene Chemistry

The photochemical thiol-ene reaction provides a straightforward, one-step method for synthesizing highly functional polyols. westmont.edu This process involves the reaction of a thiol-containing compound with a compound containing a carbon-carbon double bond (ene) in the presence of a photoinitiator and UV irradiation. westmont.edu

In one study, Trimethylolpropane tris(3-mercaptopropionate), a compound closely related to Trimethylolpropane Tris(thioglycolate), was reacted with allyl alcohol to produce a trifunctional polyol. westmont.edu The reaction, carried out with 2-hydroxy-2-methylpropiophenone (B179518) as the photoinitiator, proceeded with high yield within a few hours. westmont.edu This method has been used to create a variety of polyols by reacting different mercaptopropionates with various allyl hydroxyl compounds. westmont.edu

These synthesized polyols are valuable precursors for other polymer systems. For example, polyols with 4-8 hydroxyl groups are considered optimal for the production of rigid polyurethane foams. westmont.edu The thiol-ene approach has also been used to synthesize bio-based polyols from vegetable oils and eugenol, offering a more sustainable route to polyurethane production. scispace.comresearchgate.net The resulting polyurethanes can exhibit a range of properties, including high glass transition temperatures and good mechanical strength. researchgate.net

Table of Synthesized Polyols via Thiol-Ene Chemistry

| Thiol Compound | Ene Compound | Resulting Polyol Functionality | Reference |

| Trimethylolpropane tris(3-mercaptopropionate) | Allyl alcohol | Trifunctional | westmont.edu |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Allyl alcohol | Tetrafunctional | westmont.edu |

| Dipentaerythritol hexakis(3-mercaptopropionate) | Allyl alcohol | Hexafunctional | westmont.edu |

| Trimethylolpropane tris(3-mercaptopropionate) | Glycerol-1-allyl ether | Hexafunctional | westmont.edu |

| Trimethylolpropane tris(3-mercaptopropionate) | Trimethylolpropane allyl ether | Hexafunctional | westmont.edu |

Development of Polymeric Fluorescence Sensors

The integration of Trimethylolpropane Tris(thioglycolate) into polymer matrices is relevant to the development of sophisticated fluorescence-based sensors. While not typically a fluorescent agent itself, it serves as a crucial cross-linking agent in the creation of polymer networks that can host or react with fluorescent probe molecules. These sensors are designed to monitor dynamic processes, such as the progress of polymerization reactions in real-time. rsc.org

The "thiol-ene" polymerization, which often utilizes Trimethylolpropane Tris(thioglycolate), is a step-growth process that can be used to form uniform polymer networks. wikipedia.org In this context, fluorescent molecular sensors, such as meta-terphenyl derivatives, can be embedded within a polymerizing mixture containing Trimethylolpropane Tris(thioglycolate) and multi-functional alkenes. rsc.org As the thiol groups of the cross-linker react with the alkene groups, the viscosity and polarity of the medium change. These changes in the microenvironment surrounding the fluorescent probe molecule alter its fluorescence emission (e.g., intensity, wavelength), providing a direct, real-time readout of the polymerization kinetics. rsc.org

The high degree of cross-linking afforded by the trifunctional nature of Trimethylolpropane Tris(thioglycolate) is instrumental in creating a stable and predictable matrix. This stability is essential for the reliable performance of the embedded fluorescent sensor, ensuring that changes in fluorescence are due to the monitored process rather than matrix degradation.

Fabrication of Aviation Fuel Resistant Sealants

In the aerospace industry, sealants for fuel tanks and fuselage structures must exhibit robust resistance to aviation fuels and maintain their elastomeric properties over a wide temperature range. permatex.comppg.comsilmid.com Polythioether-based sealants are widely used for these applications due to their excellent fuel resistance and durability. Trimethylolpropane Tris(thioglycolate) serves as a key monomer in the synthesis of these high-performance polythioether networks.

The physical properties of Trimethylolpropane Tris(thioglycolate) contribute to its suitability for these applications. Its liquid state at room temperature facilitates mixing and application of the sealant before curing. labproinc.com The properties of typical aviation sealants demonstrate the performance requirements that formulations using this compound are designed to meet.

Table 1: Typical Performance Characteristics of Aviation Fuel Resistant Sealants

| Property | Value |

|---|---|

| Service Temperature Range | -54°C to 204°C (-65°F to 400°F) permatex.comlasaero.com |

| Chemical Resistance | Resistant to gasoline, oil, and grease permatex.com |

| Hardness | Remains flexible, non-hardening permatex.com |

High Refractive Index Photoresists

Photoresists are light-sensitive materials used in microlithography to create patterns on substrates. For advanced lithographic processes, particularly in the manufacturing of optoelectronic devices, polymers with a high refractive index (RI) are increasingly in demand. researchgate.net The incorporation of sulfur atoms into a polymer is a known strategy for increasing its refractive index.

Trimethylolpropane Tris(thioglycolate), with its three sulfur atoms per molecule and a refractive index of approximately 1.529, is an attractive component for high-RI photoresist formulations. labproinc.comchemicalbook.comchemdad.com It can be incorporated into photoresist formulations via UV-initiated thiol-ene photopolymerization. wikipedia.orgresearchgate.net In a typical formulation, Trimethylolpropane Tris(thioglycolate) would be mixed with multifunctional ene monomers and a photoinitiator. Upon exposure to UV light, the thiol-ene reaction proceeds rapidly, cross-linking the monomers into a solid polymer film with the desired pattern. wikipedia.org

Table 2: Physical Properties of Trimethylolpropane Tris(thioglycolate)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10193-96-1 | labproinc.comchemdad.com |

| Molecular Formula | C₁₂H₂₀O₆S₃ | labproinc.com |

| Molecular Weight | 356.47 g/mol | labproinc.com |

| Density | ~1.28 g/mL at 25°C | chemicalbook.comchemdad.com |

| Refractive Index (n20/D) | ~1.529 | chemicalbook.comchemdad.com |

| Physical State | Liquid | labproinc.com |

| Boiling Point | 245 °C at 1 mm Hg | chemicalbook.comchemdad.com |

Integration into Self-Healing Materials

The development of self-healing polymers, which can autonomously repair damage, is a field of intense research. A key strategy involves creating polymer networks with dynamic or reversible chemical bonds. Thiol-based chemistries are particularly versatile for this purpose. Trimethylolpropane Tris(thioglycolate) can be used as a multifunctional cross-linker to build the initial polymer network architecture required for self-healing materials. rsc.org

While the thioether bonds formed during a standard thiol-ene polymerization are generally stable, the thiol functional group can participate in other reversible reactions, such as disulfide exchange or reversible thiol-Michael additions, which can be harnessed to impart self-healing capabilities. For instance, a network can be designed that contains both dynamic disulfide bonds and stable thioether cross-links. Upon damage, the disulfide bonds can break and reform, allowing the material to mend itself.

The role of Trimethylolpropane Tris(thioglycolate) in this context is to create a robust, highly cross-linked foundation. Its trifunctionality ensures the formation of a network with high structural integrity. rsc.org By combining this stable framework with other monomers that introduce reversible linkages, researchers can engineer materials that are both durable and capable of self-repair. The efficiency and "click" nature of thiol-ene reactions allow for the precise design of these complex, multifunctional polymer networks. researchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Trimethylolpropane Tris(thioglycolate) |

| Trimethylolpropane triacrylate |

| Glycidyl methacrylate (B99206) |

Structure Reactivity Performance Relationships in Tmptma Based Systems

Impact of Thiol Functionality and Molecular Structure on Reaction Kinetics

The reactivity of the thiol groups in Trimethylolpropane (B17298) Tris(thioglycolate) is a primary determinant of the polymerization kinetics in thiol-ene reactions. The molecular architecture of TMPTMA, specifically the proximity of the carbonyl group to the thiol, plays a significant role in enhancing its reactivity.

The presence of the electron-withdrawing carbonyl group adjacent to the sulfur atom in the thioglycolate moiety leads to a weakening of the S-H bond. This is due to an inductive effect, which facilitates hydrogen abstraction and the formation of a thiyl radical, the key intermediate in radical-mediated thiol-ene polymerizations. This increased reactivity of thioglycolates compared to their alkyl counterparts, such as mercaptopropionates, has been noted in the literature. In general, primary thiols exhibit higher reactivity than secondary thiols, leading to faster reaction times. researchgate.net

Table 1: Conceptual Comparison of Thiol Reactivity in Thiol-Ene Polymerization

| Thiol Type | Structural Feature | Impact on S-H Bond | Expected Reactivity |

| Trimethylolpropane Tris(thioglycolate) (TMPTMA) | α-Carbonyl group | Weakened | High |

| Trimethylolpropane Tris(3-mercaptopropionate) (TMPMP) | β-Carbonyl group | Less weakened | Moderate |

| Alkyl Thiol | No adjacent electron-withdrawing group | Strong | Low |

Correlation of Monomer Architecture with Polymer Network Formation and Properties

The specific architecture of the TMPTMA monomer directly influences the formation and resultant properties of the polymer network. The compact and trifunctional nature of TMPTMA leads to the formation of densely crosslinked networks. researchgate.net This high crosslink density is a key factor in determining the material's thermomechanical properties.

Table 2: Expected Correlation between TMPTMA Architecture and Polymer Network Properties

| Monomer Feature | Resulting Network Characteristic | Impact on Polymer Properties |

| Trifunctionality | High Crosslink Density | Increased Glass Transition Temperature (Tg), Higher Modulus, Improved Hardness |

| Compact Structure | Dense Network Formation | Reduced Swelling in Solvents, Enhanced Barrier Properties |

| Thioether Linkages | Flexible Polymer Chains | Potential for Improved Toughness and Impact Resistance |

Influence of Reaction Conditions on Network Homogeneity and Conversion

In thermally initiated thiol-ene reactions, temperature plays a critical role. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and potentially a less homogeneous network. For example, in the thermal degradation studies of thiol-ene composites, the heating rate was shown to significantly affect the degradation profile, indicating the sensitivity of the network to thermal input. cymitquimica.comscbt.com

In photopolymerization, the initiator concentration and light intensity are crucial factors. Sufficient initiator is required to ensure a high degree of conversion, while the light intensity can influence the rate of polymerization and the final network properties. The choice of catalyst in catalyzed thiol-ene reactions is also critical. Both acid and base catalysts can be employed, and their efficiency can be influenced by the specific monomers being used.

The homogeneity of the resulting network is critical for achieving optimal mechanical properties. A more homogeneous network, with a uniform distribution of crosslinks, will generally exhibit superior strength and toughness compared to a network with heterogeneous domains.

Comparative Analysis with Analogous Thiol Crosslinkers (e.g., Trimethylolpropane Tris(3-mercaptopropionate))

A direct comparison between Trimethylolpropane Tris(thioglycolate) (TMPTMA) and its close analog, Trimethylolpropane Tris(3-mercaptopropionate) (TMPMP), highlights the subtle but significant impact of molecular structure on reactivity and performance. researchgate.net

The primary structural difference lies in the position of the carbonyl group relative to the thiol. In TMPTMA, the carbonyl is in the alpha (α) position, while in TMPMP, it is in the beta (β) position. As discussed previously, the α-carbonyl group in TMPTMA has a more pronounced electron-withdrawing effect, leading to a weaker S-H bond and consequently, higher reactivity in thiol-ene reactions. This translates to faster curing times and potentially lower temperatures or catalyst concentrations needed to achieve full conversion.

In terms of the resulting polymer networks, the difference in the linker arm length (one methylene (B1212753) unit shorter in TMPTMA) could lead to a more rigid and densely crosslinked network for TMPTMA at equivalent functional group conversion. This would be expected to result in a higher glass transition temperature and modulus for TMPTMA-based polymers compared to those derived from TMPMP.

Table 3: Comparative Overview of TMPTMA and TMPMP

| Feature | Trimethylolpropane Tris(thioglycolate) (TMPTMA) | Trimethylolpropane Tris(3-mercaptopropionate) (TMPMP) |

| Chemical Structure | α-Carbonyl to thiol | β-Carbonyl to thiol |

| Reactivity | Higher due to stronger inductive effect | Lower |

| Curing Speed | Faster | Slower |

| Expected Network Rigidity | Higher | Lower |

| Expected Glass Transition Temp. (Tg) | Higher | Lower |

| Expected Modulus | Higher | Lower |

Investigation of Steric Effects and Electronic Properties on Reactivity

The reactivity of TMPTMA is governed by a combination of steric and electronic factors.

Electronic Properties: The dominant electronic effect in TMPTMA is the electron-withdrawing nature of the adjacent carbonyl group. This inductive effect polarizes the S-H bond, making the hydrogen more acidic and easier to abstract, thus increasing the rate of the initiation step in radical polymerization. This effect is more pronounced in TMPTMA compared to TMPMP due to the closer proximity of the carbonyl group to the thiol. Computational studies on similar α,β-unsaturated carbonyl systems have shown that the electronic nature of substituents significantly influences reactivity. nih.gov

Bio Based and Sustainable Materials Development

Utilization of Bio-based Feedstocks in TMPTMA Polymer Formulations

The integration of bio-based feedstocks into TMPTMA polymer formulations represents a critical step towards enhancing the sustainability of these materials. This approach focuses on replacing petroleum-derived components with renewable alternatives, thereby reducing the environmental footprint associated with polymer production.

A key strategy in developing more sustainable TMPTMA-based polymers is the incorporation of monomers derived from renewable resources like castor oil and levoglucosan (B13493). Castor oil, a versatile vegetable oil, is a valuable source of ricinoleic acid, which contains a hydroxyl group and a double bond that can be chemically modified for polymerization. researchgate.netmdpi.commdpi.com These modifications allow castor oil derivatives to be integrated into polymer networks, often to impart flexibility and toughness. For instance, castor oil can be functionalized with acrylate (B77674) or methacrylate (B99206) groups, making it suitable for copolymerization with TMPTMA in photopolymerization reactions. researchgate.net

Levoglucosan, a derivative of cellulose (B213188), presents another promising bio-based building block for polymer synthesis. Its rigid cyclic structure can be chemically altered to introduce polymerizable functionalities, offering a pathway to polymers with enhanced thermal and mechanical properties. The incorporation of such bio-based monomers not only increases the renewable content of the final material but can also introduce novel properties.

Research has demonstrated the feasibility of creating copolymers with a significant bio-based content by varying the ratio of bio-based monomers to conventional ones like TMPTMA. escholarship.org This allows for a tunable approach to material properties, balancing performance with sustainability goals.

To further enhance the sustainable profile and mechanical properties of TMPTMA-based polymers, bio-based fillers, particularly those derived from cellulose, are being explored. Cellulose, the most abundant natural polymer, can be processed into various forms, including micro- and nanofibers, which can act as reinforcing agents in a polymer matrix. researchgate.net

Development of Sustainable Photopolymerization Processes

Vat photopolymerization, a key technology for processing TMPTMA, traditionally relies on UV radiation. mdpi.com However, there is a growing trend towards developing more sustainable photopolymerization processes that utilize longer wavelengths of light, such as visible or near-infrared light. mdpi.com This shift is driven by the desire to reduce energy consumption and overcome some of the limitations associated with UV curing.

Furthermore, the development of novel photoinitiator systems is crucial for enabling polymerization under more environmentally friendly conditions. For instance, systems that can operate efficiently under low-intensity light or in the presence of oxygen are being actively researched. researchgate.net The goal is to create polymerization processes that are not only more energy-efficient but also safer and more versatile.

Assessment of Bio-based Content in Derived Polymeric Materials

Quantifying the bio-based content of polymeric materials is essential for verifying sustainability claims and for regulatory compliance. The standard method for this assessment is through the measurement of the carbon-14 (B1195169) (¹⁴C) isotope concentration, as outlined in standards like ASTM D6866. mdpi.com Fossil-based materials are devoid of ¹⁴C due to its radioactive decay over millions of years, while bio-based materials have a known ¹⁴C content derived from the contemporary carbon cycle. mdpi.com

By analyzing the ¹⁴C/¹²C ratio in a polymer sample, the percentage of carbon derived from renewable resources can be accurately determined. This provides a quantitative measure of the bio-based content, enabling a clear and verifiable assessment of the material's sustainability credentials. mdpi.com This analysis is crucial for life cycle assessments (LCA), which evaluate the environmental impact of a product from cradle to grave. researchgate.net

Below is an interactive table summarizing the key aspects of bio-based and sustainable materials development in the context of TMPTMA polymers.

| Aspect | Description | Key Research Findings & Developments | Relevant Analytical Techniques |

| Renewable Monomers | Integration of monomers derived from sources like vegetable oils and sugars. | - Castor oil derivatives can be functionalized for copolymerization. researchgate.net- Levoglucosan offers a rigid, bio-based building block. | - Nuclear Magnetic Resonance (NMR) Spectroscopy- Fourier-Transform Infrared (FTIR) Spectroscopy |

| Bio-based Fillers | Incorporation of natural fillers like cellulose to enhance properties. | - Cellulosic fillers can improve mechanical strength and stiffness. researchgate.net- Nanocrystalline cellulose shows promise as a reinforcing agent. mdpi.com | - Scanning Electron Microscopy (SEM)- Transmission Electron Microscopy (TEM)- Mechanical Testing (Tensile, Flexural) |

| Sustainable Photopolymerization | Development of energy-efficient and safer curing processes. | - Shift towards using visible or near-infrared light. mdpi.com- Design of novel, more efficient photoinitiator systems. researchgate.net | - Photo-Differential Scanning Calorimetry (Photo-DSC)- Real-Time FTIR Spectroscopy |

| Bio-based Content Assessment | Quantification of the renewable carbon content in the final polymer. | - ASTM D6866 provides a standardized method for ¹⁴C analysis. mdpi.com | - Accelerator Mass Spectrometry (AMS)- Liquid Scintillation Counting (LSC) |

Theoretical and Computational Studies

Mechanistic Kinetic Modeling of Thiol-Ene and Thiol-Michael Reactions

Mechanistic kinetic modeling is a powerful tool for understanding and optimizing the polymerization processes involving trimethylolpropane (B17298) tris(thioglycolate). These models are crucial for predicting reaction rates, monomer conversion, and the evolution of polymer network structures.

The reactivity of trimethylolpropane tris(thioglycolate) in thiol-ene and thiol-Michael addition reactions is profoundly influenced by the nature of the "ene" or Michael acceptor substrate, as well as the type of catalyst employed.

The following table summarizes the predicted relative reactivity of different 'ene' functional groups in radical-mediated thiol-ene reactions, which is crucial for selecting the appropriate co-monomer for trimethylolpropane tris(thioglycolate).

| 'Ene' Functional Group | Predicted Relative Reactivity | Key Factors Influencing Reactivity |

| Norbornene | High | Strain release in the double bond |

| Vinyl Ether | High | Electron-donating ether group |

| Acrylate (B77674) | Moderate to High | Electron-withdrawing carbonyl group |

| Allyl Ether | Moderate | Stability of the resulting carbon radical |

In thiol-Michael addition reactions , which are typically base- or nucleophile-catalyzed, the electrophilicity of the Michael acceptor is a key factor. nih.gov The reaction involves the conjugate addition of a thiolate anion to an electron-deficient alkene. Therefore, Michael acceptors with strong electron-withdrawing groups, such as acrylates and vinyl sulfones, exhibit higher reactivity towards trimethylolpropane tris(thioglycolate). researchgate.net

| Michael Acceptor | Electrophilicity Parameter (Mayr's E) | Relative koverall |

| Divinyl Sulfone | High | Very Fast |

| Acrylate | Moderate-High | Fast |

| Maleimide | Moderate | Moderate |

| Acrylonitrile | Low-Moderate | Slow |

Computational Chemistry Approaches to Understand Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed reaction pathways of thiol-ene and thiol-Michael reactions involving trimethylolpropane tris(thioglycolate). nih.gov These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a comprehensive understanding of the reaction mechanism at the atomic level.

In the case of thiol-Michael additions , DFT calculations have been employed to investigate the thermodynamics and kinetics of the reaction. nih.gov These studies have helped to elucidate the role of the catalyst in deprotonating the thiol and the subsequent nucleophilic attack on the Michael acceptor. Furthermore, computational models have been developed to predict the Gibbs free energy changes (ΔG) of thiol-Michael addition reactions with a high degree of accuracy. nih.gov Some studies have highlighted the importance of using appropriate DFT functionals, such as range-separated functionals, to accurately model these reactions and avoid erroneous predictions of reaction intermediates.

The following table presents representative calculated activation energies for the propagation step in the thiol-Michael addition of a thiol to various Michael acceptors, illustrating the utility of computational chemistry in predicting reactivity.

| Michael Acceptor | Computational Method | Calculated Activation Energy (kcal/mol) |

| Acrylonitrile | CBS-QB3 | 10.5 |

| Methyl Acrylate | CBS-QB3 | 12.1 |

| N-Phenylmaleimide | M06-2X/6-31G(d) | 8.7 |

Simulations of Polymer Network Formation and Evolution

Simulations, such as Molecular Dynamics (MD) and Kinetic Monte Carlo (KMC), are powerful techniques for studying the formation and evolution of polymer networks from monomers like trimethylolpropane tris(thioglycolate). researchgate.nettue.nl These simulations can provide valuable insights into the network topology, crosslinking density, and the resulting thermomechanical properties of the final material. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations can be used to model the polymerization process at an atomistic or coarse-grained level. mdpi.commdpi.com By simulating the movement and reaction of individual molecules, MD can track the growth of the polymer network from the initial monomer mixture to the final crosslinked structure. researchgate.net These simulations are particularly useful for predicting the physical properties of the resulting polymer, such as its glass transition temperature, elastic modulus, and swelling behavior. For instance, MD simulations have been used to investigate the relationship between the molecular structure of the monomers and the mechanical properties of the resulting thiol-ene networks. researchgate.net